N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- is a chemical compound with the molecular formula C18H21NOS It is known for its unique structure, which includes a phenylthio group attached to a butyl chain, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- typically involves the reaction of 2-(phenylthio)butylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key steps include the precise control of reaction parameters and the use of purification techniques such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group or to modify the acetamide group.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified acetamide derivatives.
Substitution: Compounds with different functional groups replacing the phenylthio group.
Scientific Research Applications
Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in binding to proteins or other biomolecules, influencing their function. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Acetamide,2-(phenylthio)-: A related compound with a similar structure but different functional groups.
N-[1-(2,5-dimethylphenyl)ethyl]-2-(phenylthio)acetamide: Another compound with a phenylthio group and acetamide group, but with different substituents.
Uniqueness
Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- is unique due to its specific combination of functional groups and the length of the butyl chain
Properties
CAS No. |
64872-85-1 |
---|---|
Molecular Formula |
C18H21NOS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[2-(1-phenylsulfanylbutyl)phenyl]acetamide |
InChI |
InChI=1S/C18H21NOS/c1-3-9-18(21-15-10-5-4-6-11-15)16-12-7-8-13-17(16)19-14(2)20/h4-8,10-13,18H,3,9H2,1-2H3,(H,19,20) |
InChI Key |
STZWZYQKWDYTEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1NC(=O)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.